molecular formula C9H20N2 B166637 N-(Piperidin-4-ylmethyl)propan-2-amine CAS No. 1225475-79-5

N-(Piperidin-4-ylmethyl)propan-2-amine

Cat. No. B166637
M. Wt: 156.27 g/mol
InChI Key: LMXYUHJYPZVRHD-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-ylmethyl)propan-2-amine” is a chemical compound with the molecular formula C9H20N2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-ylmethyl)propan-2-amine” consists of a piperidine ring attached to a propan-2-amine group via a methylene bridge . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

“N-(Piperidin-4-ylmethyl)propan-2-amine” has a molecular weight of 156.27 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not specified in the retrieved sources.

Scientific Research Applications

Structural Chemistry and Material Science

  • The crystal structure of a compound containing the piperidin-4-ylmethyl motif demonstrates the compound's ability to form stable crystalline structures, which is crucial for understanding molecular interactions and designing materials with specific properties (Yıldırım et al., 2006).

Synthetic Methodology

  • Research on the synthesis of piperidine-related structures has led to the development of new synthetic methodologies. For example, the study of 2-(piperidine-1-ylmethyl)cyclohexanamine structure synthesis based on oxime protected compounds in the Mannich mechanism provides insights into efficient synthetic routes for complex amines (Taheri et al., 2012).

Pharmacology and Drug Design

  • The pharmacological characterization of certain piperidine analogs as κ-opioid receptor antagonists demonstrates the potential therapeutic applications of piperidine derivatives in treating conditions like depression and addiction disorders (Grimwood et al., 2011).

Chemical Activation and Reactivity

  • Studies on the chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products provide insights into the reactivity of piperidine derivatives and their potential applications in food chemistry and biochemistry (Nikolov & Yaylayan, 2010).

Advanced Material Development

  • The practical synthesis of compounds incorporating the piperidine motif for applications in upregulating LDL receptors showcases the role of these structures in developing therapeutic agents and materials with biological relevance (Ito et al., 2002).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the study and development of piperidine derivatives, including “N-(Piperidin-4-ylmethyl)propan-2-amine”, hold promising potential in the field of drug discovery .

properties

IUPAC Name

N-(piperidin-4-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-7-9-3-5-10-6-4-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXYUHJYPZVRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634498
Record name N-[(Piperidin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-ylmethyl)propan-2-amine

CAS RN

1225475-79-5
Record name N-[(Piperidin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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